molecular formula C8H3BrFNO2 B1410477 4-Bromo-2-cyano-6-fluorobenzoic acid CAS No. 1805584-10-4

4-Bromo-2-cyano-6-fluorobenzoic acid

Cat. No. B1410477
M. Wt: 244.02 g/mol
InChI Key: NQGLXOPMOQXVOU-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-fluorobenzoic acid is a halogen-substituted benzoic acid compound. Its chemical formula is C8H3BrFNO2 . This compound is characterized by the presence of bromine, fluorine, and cyano (nitrile) functional groups attached to a benzene ring. It is a white to pale cream powder with a melting point range of 209.0-215.0°C .


Synthesis Analysis

4-Bromo-2-cyano-6-fluorobenzoic acid can be synthesized through various methods. One common approach involves the palladium-mediated coupling of 4-bromo-2-fluorobenzoic acid with aryl boronic acids. This reaction yields biaryl intermediates, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-cyano-6-fluorobenzoic acid consists of a benzene ring with substituents at specific positions. The bromine (Br) and fluorine (F) atoms are attached to adjacent carbon atoms, while the cyano group (CN) is positioned ortho to the bromine. The overall structure contributes to its reactivity and properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and cross-coupling reactions. Its cyano group makes it a potential precursor for synthesizing more complex molecules .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point range is between 209.0°C and 215.0°C .

properties

IUPAC Name

4-bromo-2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGLXOPMOQXVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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